2-Bromothieno[2,3-d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H2BrNS2 |
|---|---|
Molecular Weight |
220.1 g/mol |
IUPAC Name |
2-bromothieno[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C5H2BrNS2/c6-5-7-4-3(9-5)1-2-8-4/h1-2H |
InChI Key |
XQSGAPBWHMXXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromothieno 2,3 D Thiazole and Its Derivatives
Direct Synthetic Routes to the 2-Bromothieno[2,3-d]thiazole Core
The formation of the thieno[2,3-d]thiazole (B11776972) ring system is a critical step in the synthesis of its 2-bromo derivative. This can be accomplished through several direct routes involving cyclization reactions.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of the thieno[2,3-d]thiazole framework. These methods often involve the formation of a key carbon-sulfur or carbon-nitrogen bond to close the thiazole (B1198619) ring onto a pre-existing thiophene (B33073) structure.
A significant route to the thieno[2,3-d]thiazole core involves the intramolecular cyclization of a 2-amino-3-thiocyanatothiophene intermediate. This process is typically spontaneous following the reduction of a precursor nitro compound.
The synthesis of methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate serves as a prime example of this methodology. The process begins with the nucleophilic displacement of a bromine atom from a thiophene precursor with a thiocyanate (B1210189) group. The subsequent reduction of a nitro group on the thiophene ring to an amine is the key step that initiates the cyclization. The newly formed amino group acts as an intramolecular nucleophile, attacking the carbon atom of the adjacent thiocyanate group. This nucleophilic attack leads to the formation of the thiazole ring fused to the thiophene, yielding the 2-aminothieno[2,3-d]thiazole derivative.
Reaction Scheme:
Table 1: Key Intermediates and Products in the Cyclization of Thiocyanatothiophenamine
| Compound Name | Structure | Role in Synthesis |
| Methyl 5-bromo-4-nitrothiophene-2-carboxylate | [Structure of Methyl 5-bromo-4-nitrothiophene-2-carboxylate] | Starting Material |
| Methyl 5-nitro-4-thiocyanatothiophene-2-carboxylate | [Structure of Methyl 5-nitro-4-thiocyanatothiophene-2-carboxylate] | Intermediate |
| Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate | [Structure of Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate] | Cyclized Product |
Drawing an analogy to the Gabriel synthesis of primary amines, the thieno[2,3-d]thiazole ring system can be constructed using phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. This method typically involves the reaction of a 2-acylaminothiophene derivative with the thionating agent.
For instance, substituted 2-methylthieno[2,3-d]thiazoles have been successfully synthesized by treating the corresponding 2-acetylamino-3-bromothiophenes with phosphorus pentasulfide. organic-chemistry.org In this reaction, the phosphorus pentasulfide acts as a dehydrating and sulfurating agent, facilitating the cyclization of the acetylamino side chain to form the thiazole ring. The carbonyl oxygen of the acetyl group is replaced by sulfur, and subsequent intramolecular cyclization and dehydration lead to the formation of the fused heterocyclic system.
Reaction Scheme:
Table 2: Examples of Thieno[2,3-d]thiazole Synthesis using Phosphorus Pentasulfide
| Starting Material | Product | Reagent | Reference |
| 2-Acetylamino-3-bromothiophene | 2-Methylthieno[2,3-d]thiazole | P₄S₁₀ | organic-chemistry.org |
| Substituted 2-acylaminothiophenes | Substituted 2-aryl/alkyl-thieno[2,3-d]thiazoles | P₄S₁₀ or Lawesson's Reagent | General Method |
Halogenation Strategies
Once the thieno[2,3-d]thiazole core is established, the introduction of a bromine atom at the 2-position is a crucial step. Halogenation strategies, particularly those involving Sandmeyer-type reactions, are commonly employed for this purpose.
The Sandmeyer reaction provides a reliable method for the conversion of a primary aromatic amine to a halide. In the context of this compound synthesis, this involves the diazotization of a 2-aminothieno[2,3-d]thiazole precursor followed by treatment with a copper(I) or copper(II) bromide salt.
Specifically, the synthesis of methyl this compound-6-carboxylate has been achieved from its 2-amino counterpart. The reaction proceeds by treating the 2-aminothieno[2,3-d]thiazole derivative with a diazotizing agent, such as an alkyl nitrite (B80452) (e.g., tert-butyl nitrite or isoamyl nitrite), in the presence of copper(II) bromide (CuBr₂). The in situ generated diazonium salt is then displaced by the bromide ion from the copper salt to yield the desired 2-bromo product.
Reaction Scheme:
Table 3: Reagents and Conditions for Sandmeyer Bromination of 2-Aminothieno[2,3-d]thiazoles
| Substrate | Diazotizing Agent | Brominating Agent | Solvent | Yield (%) |
| Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate | tert-Butyl nitrite | CuBr₂ | Acetonitrile | Not specified |
| 2-Aminothieno[2,3-d]thiazole | Isoamyl nitrite | CuBr₂ | Acetonitrile | Moderate |
Specific Reaction Conditions
The choice of solvent and reagents plays a critical role in the efficiency and outcome of the synthesis of this compound and its precursors.
In benzene (B151609) with tetraphosphorus (B14172348) decasulfide: Reactions involving tetraphosphorus decasulfide (P₄S₁₀), such as the Gabriel synthesis analog, are often carried out in high-boiling aromatic solvents like benzene or toluene. These solvents are capable of dissolving the reactants and can withstand the elevated temperatures typically required for the thionation and cyclization process.
In tetrahydrofuran (B95107) with sodium hydride: Tetrahydrofuran (THF) is a common aprotic polar solvent used for reactions involving strong bases like sodium hydride (NaH). While not directly involved in the primary synthetic routes discussed for this compound, NaH in THF could potentially be used for deprotonation steps in the synthesis of more complex derivatives, for instance, to generate a nucleophile for substitution reactions on the thieno[2,3-d]thiazole core.
General Thiazole Synthesis Principles Applicable to Thieno[2,3-d]thiazoles
The construction of the thieno[2,3-d]thiazole ring system often relies on established methods for thiazole synthesis, which are adapted to thiophene-based precursors. These methods provide a versatile toolkit for accessing a range of substituted thieno[2,3-d]thiazoles.
The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, involves the reaction of an α-haloketone with a thioamide. synarchive.com This method is highly adaptable for the synthesis of thieno[2,3-d]thiazoles. In a typical approach, a 3-bromo-2-acetylaminothiophene derivative can be treated with a thionating agent like phosphorus pentasulfide to induce cyclization and form the thiazole ring.
The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular condensation to form the thiazole ring. Variations of this synthesis can be performed under different conditions to optimize yields and selectivity. For instance, the reaction can be carried out under conventional heating or using microwave irradiation to accelerate the reaction. nih.gov One-pot, three-component variations of the Hantzsch synthesis have also been developed, where an α-haloketone, a thioamide, and another component are reacted together to generate more complex thiazole derivatives in a single step. nih.gov
A plausible Hantzsch-type synthesis for a precursor to this compound could involve the reaction of a suitably substituted 2-halo-3-oxothiophene with a thioamide. Subsequent bromination of the resulting thieno[2,3-d]thiazole would yield the target compound.
Condensation and cyclization reactions represent a versatile approach to the synthesis of the thieno[2,3-d]thiazole core. A key strategy involves the intramolecular cyclization of a thiophene precursor bearing reactive functional groups. For example, the reduction of a nitro group on a thiophene ring to an amine, adjacent to a thiocyanate group, can lead to spontaneous cyclization to form a 2-aminothieno[2,3-d]thiazole. arkat-usa.org
This 2-amino derivative is a crucial intermediate for the synthesis of 2-halothieno[2,3-d]thiazoles, including the 2-bromo compound. The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction with a copper(I) halide to introduce the desired halogen at the 2-position. arkat-usa.orgnih.gov For instance, treatment of methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate with copper(II) bromide and a nitrite source under non-aqueous conditions can yield the corresponding methyl this compound-6-carboxylate. arkat-usa.org
The Gewald reaction offers another pathway, where a ketone or aldehyde condenses with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.orgresearchgate.net This 2-aminothiophene can then be further functionalized and cyclized to form the thieno[2,3-d]thiazole ring system. A modified Gewald reaction using 1,4-dithiane-2,5-diol (B140307) as an aldehyde precursor has been shown to produce 2-substituted thiazoles from nitriles with an α-methine group. nih.gov
| Starting Material | Reagents | Product | Yield | Reference |
| Methyl 5-nitro-4-thiocyanatothiophene-3-carboxylate | Fe, AcOH | Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate | High | arkat-usa.org |
| Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate | 3-Methylbutylnitrite, CuBr₂ in acetonitrile | Methyl this compound-6-carboxylate | ~50% | arkat-usa.org |
| Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate | 3-Methylbutylnitrite, CuCl₂ in acetonitrile | Methyl 2-chlorothieno[2,3-d]thiazole-6-carboxylate | 50% | arkat-usa.org |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including thiazoles. mdpi.com While specific examples for the direct synthesis of this compound using microwave irradiation are not extensively reported, the general principles are applicable.
Microwave heating can be effectively employed in Hantzsch-type syntheses and condensation reactions to significantly reduce reaction times. For instance, the synthesis of various thiazole derivatives has been achieved in a few minutes with high yields under microwave irradiation. mdpi.com This technique is particularly beneficial for multi-component reactions, where the efficiency of the reaction is often enhanced under microwave conditions. nih.gov
A potential microwave-assisted synthesis of a this compound precursor could involve the rapid, one-pot condensation of a suitable thiophene derivative with reagents to form the thiazole ring, followed by a subsequent bromination step. The use of microwave irradiation would likely lead to a more efficient and environmentally friendly process compared to conventional heating methods.
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. nih.gov These strategies are well-suited for the construction of thiazole and thieno[2,3-d]thiazole scaffolds.
A three-component one-pot condensation, a variation of the Hantzsch synthesis, can be employed to generate substituted thiazoles. This typically involves the reaction of an α-haloketone, a thioamide or thiourea, and an aldehyde or another electrophile in the presence of a catalyst. nih.gov While a direct one-pot synthesis of this compound is not explicitly documented, a plausible route could involve a multicomponent reaction to assemble the thieno[2,3-d]thiazole core, followed by a bromination step.
Cascade cyclization reactions, where a series of intramolecular reactions occur sequentially to form multiple rings in one pot, can also be envisioned for the synthesis of the thieno[2,3-d]thiazole system. For example, a suitably functionalized thiophene precursor could undergo a cascade of reactions to first form the thiophene ring and then the fused thiazole ring.
Photocatalytic methods represent a green and sustainable approach to organic synthesis, utilizing light to drive chemical reactions. While the application of photocatalysis to the direct synthesis of this compound is not well-documented, general photocatalytic methods for thiazole formation have been reported.
One such approach involves the photocatalytic reaction between enaminones and thioureas to form thiazoles through tandem C-S and C-N bond formation in the presence of oxygen at ambient temperature. organic-chemistry.org This method demonstrates the potential of using light-driven reactions to construct the thiazole ring. Adapting such a strategy to a thiophene-based enaminone could potentially lead to the formation of the thieno[2,3-d]thiazole skeleton. Subsequent bromination would then yield the desired 2-bromo derivative. The development of specific photocatalytic methods for the synthesis of this compound remains an area for future research.
Derivatization Strategies of the Thieno[2,3-d]thiazole Scaffold
The 2-halothieno[2,3-d]thiazole scaffold, particularly the 2-chloro and 2-bromo derivatives, serves as a versatile platform for further functionalization through nucleophilic substitution reactions. arkat-usa.org The halogen atom at the 2-position is a good leaving group, allowing for the introduction of a variety of substituents.
For example, methyl 2-chlorothieno[2,3-d]thiazole-6-carboxylate can be reacted with various nucleophiles to displace the chloride and introduce new functional groups. arkat-usa.org This strategy enables the synthesis of a library of thieno[2,3-d]thiazole derivatives with diverse properties.
| Nucleophile | Product | Reference |
| Sodium methoxide (B1231860) in methanol | Methyl 2-methoxythieno[2,3-d]thiazole-6-carboxylate | arkat-usa.org |
| 3-(Dimethylamino)propylamine | Methyl 2-[[3-(dimethylamino)propyl]amino]thieno[2,3-d]thiazole-6-carboxylate | arkat-usa.org |
| Various sulfur nucleophiles | 2-Alkyl/arylthiothieno[2,3-d]thiazole derivatives | arkat-usa.org |
| Various nitrogen nucleophiles | 2-Amino/amido/hydrazinothieno[2,3-d]thiazole derivatives | arkat-usa.org |
| Various oxygen nucleophiles | 2-Alkoxy/aryloxythieno[2,3-d]thiazole derivatives | arkat-usa.org |
These derivatization strategies are crucial for exploring the structure-activity relationships of thieno[2,3-d]thiazole-based compounds in various applications, including as potential plant activators and in materials science. The 2-bromo derivative, being more reactive than the 2-chloro analogue in some cross-coupling reactions, is a particularly valuable intermediate for such derivatizations.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone in the functionalization of the 2-halothieno[2,3-d]thiazole scaffold. The electron-deficient nature of the thiazole ring, augmented by the fused thiophene, facilitates the displacement of the halo-substituent by a variety of nucleophiles.
Displacement of Halo Substituents (e.g., with sulfur, nitrogen, and oxygen nucleophiles)
The chloro-analogue of this compound, methyl 2-chlorothieno[2,3-d]thiazole-6-carboxylate, serves as a valuable intermediate for introducing sulfur, nitrogen, and oxygen nucleophiles at the 2-position.
Sulfur Nucleophiles: Reactions with sulfur nucleophiles typically proceed with high efficiency. For instance, the reaction of methyl 2-chlorothieno[2,3-d]thiazole-6-carboxylate with benzenethiol (B1682325) in DMF at room temperature yields the corresponding 2-(phenylsulfanyl) derivative in 85% yield. Similarly, other sulfur nucleophiles provide excellent conversions to the desired products nih.gov.
Nitrogen Nucleophiles: The formation of 2-aminothieno[2,3-d]thiazole derivatives often requires more forcing reaction conditions compared to sulfur nucleophiles. For example, the reaction of methyl 2-chlorothieno[2,3-d]thiazole-6-carboxylate with 3-(dimethylamino)propylamine is carried out in dry DMSO at 100 °C in the presence of potassium carbonate to afford the desired product nih.gov. The reaction with pyrrolidine (B122466) in DMF at room temperature also proceeds to give the 2-pyrrolidino derivative nih.gov.
Oxygen Nucleophiles: The introduction of an oxygen nucleophile can be achieved by reacting the 2-chloro derivative with a sodium alkoxide. For example, treatment with sodium methoxide, prepared from sodium and dry methanol, at 50 °C followed by stirring at room temperature overnight, results in the formation of the 2-methoxy derivative nih.gov.
The following table summarizes the reaction conditions and yields for the nucleophilic substitution of methyl 2-chlorothieno[2,3-d]thiazole-6-carboxylate with various nucleophiles.
| Nucleophile | Reagent and Conditions | Product | Yield (%) | Reference |
| Benzenethiol | DMF, room temp, 1 h | Methyl 2-(phenylsulfanyl)thieno[2,3-d]thiazole-6-carboxylate | 85 | nih.gov |
| Pyrrolidine | DMF, room temp, 3 h | Methyl 2-pyrrolidinothieno[2,3-d]thiazole-6-carboxylate | - | nih.gov |
| 3-(Dimethylamino)propylamine | K2CO3, dry DMSO, 100 °C, 1 h | Methyl 2-[[3-(dimethylamino)propyl]amino]thieno[2,3-d]thiazole-6-carboxylate | - | nih.gov |
| Sodium Methoxide | Na, dry MeOH, 50 °C, 4 h then rt overnight | Methyl 2-methoxythieno[2,3-d]thiazole-6-carboxylate | - | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. While specific examples detailing SNAr reactions on this compound are not extensively documented in the provided search results, the principles of SNAr suggest its applicability. The reaction mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The presence of the electron-withdrawing thiazole ring fused to the thiophene should activate the 2-bromo position towards nucleophilic attack. In related systems, such as 2,6-bistriazolylpurines, 1,2,3-triazoles have been utilized as leaving groups in SNAr–Arbuzov reactions to form C-P bonds, demonstrating the utility of SNAr in complex heterocyclic systems nih.gov.
Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from haloaromatic precursors like this compound.
Cross-Coupling Polymerization (e.g., Stille type)
The Stille cross-coupling reaction, which involves the coupling of an organotin compound with an organic halide, is a versatile method for creating C-C bonds and has been widely used in the synthesis of conjugated polymers mdpi.com. While the direct polymerization of this compound via Stille coupling is not explicitly detailed in the provided search results, the reaction is a standard method for polymerizing various heterocyclic monomers. For instance, Stille coupling has been employed in the synthesis of polymers based on thieno[3,2-b]thiophene, a related isomeric system. This suggests that this compound could potentially be copolymerized with a distannylated comonomer to produce novel conjugated polymers.
Direct C-H Arylation
Direct C-H arylation has become an increasingly important and atom-economical method for the synthesis of arylated heterocycles, avoiding the need for pre-functionalized starting materials. Palladium catalysts are commonly employed for this transformation. The regioselectivity of the C-H arylation of thiazole derivatives can be controlled by the choice of catalyst, ligand, and base. For example, a Pd/PPh3/NaOtBu system can favor C2-arylation, while a Pd/Bphen/K3PO4 system can direct the reaction to the C5-position nih.gov. Ligand-free palladium acetate (B1210297) has also been shown to efficiently catalyze the direct 5-arylation of thiazole derivatives with aryl bromides at very low catalyst loadings organic-chemistry.org. While these examples focus on the parent thiazole ring, the principles can be extended to the thieno[2,3-d]thiazole system, where the electronic and steric environment of the available C-H bonds would dictate the regiochemical outcome.
The following table provides examples of catalyst systems used for the direct C-H arylation of thiazoles.
| Catalyst System | Position of Arylation | Reference |
| Pd/PPh3/NaOtBu | C2 | nih.gov |
| Pd/Bphen/K3PO4 | C5 | nih.gov |
| Ligand-free Pd(OAc)2 | C5 | organic-chemistry.org |
| Pd/Cu(TFA)2 | C2 | rsc.org |
Sonogashira Coupling and Tandem Cyclizations
Rhodium-Catalyzed C-H Activation and Cycloaddition
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecular architectures. These reactions offer an atom- and step-economical approach to form new carbon-carbon and carbon-heteroatom bonds. In the context of thieno[2,3-d]thiazole derivatives, rhodium catalysis can be envisioned to facilitate annulation reactions with alkynes, leading to the formation of extended polycyclic systems.
While specific examples of rhodium-catalyzed C-H activation directly on the this compound core are not extensively documented in the reviewed literature, the reactivity of related heterocyclic systems provides a strong indication of the potential of this methodology. For instance, Rh(III)-catalyzed annulation of 2-arylindoles and other heteroaromatics with alkynes has been successfully demonstrated to produce fused polycyclic structures. nih.govresearchgate.netresearchgate.net These transformations typically proceed via a C-H bond activation step, followed by insertion of the alkyne and subsequent reductive elimination to afford the annulated product.
A plausible reaction pathway for the rhodium-catalyzed C-H activation and cycloaddition of a generic thieno[2,3-d]thiazole derivative with an alkyne is depicted below. The reaction would likely be directed by a suitable functional group on the thieno[2,3-d]thiazole core, facilitating the regioselective activation of a specific C-H bond.
Table 1: Plausible Rhodium-Catalyzed C-H Annulation of a Thieno[2,3-d]thiazole Derivative
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| Substituted thieno[2,3-d]thiazole | Diphenylacetylene | [Cp*RhCl2]2 | Dioxane | Annulated thieno[2,3-d]thiazole derivative |
Organometallic Reagent Chemistry (e.g., Grignard Formation and Trapping)
The bromine atom at the 2-position of this compound is a versatile handle for the introduction of various functional groups via organometallic intermediates. One of the most common applications is the formation of a Grignard reagent, which can then be trapped with a wide range of electrophiles.
The formation of the Grignard reagent, 2-(thieno[2,3-d]thiazolyl)magnesium bromide, is typically achieved by reacting this compound with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF). The resulting organometallic species is a potent nucleophile and can react with electrophiles like aldehydes, ketones, nitriles, and silylating agents to introduce new carbon-carbon or carbon-silicon bonds at the 2-position.
An analogous transformation has been reported for 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, where lithiation with t-butyllithium occurs at the 2-position, followed by trapping with various electrophiles. researchgate.net This highlights the feasibility of generating a nucleophilic center at the 2-position of a brominated thiazole ring for subsequent functionalization.
Table 2: Representative Grignard Reaction of this compound
| Electrophile | Reagent | Solvent | Product |
| Benzaldehyde | 2-(thieno[2,3-d]thiazolyl)magnesium bromide | THF | Phenyl(thieno[2,3-d]thiazol-2-yl)methanol |
| Acetone | 2-(thieno[2,3-d]thiazolyl)magnesium bromide | THF | 2-(thieno[2,3-d]thiazol-2-yl)propan-2-ol |
| Trimethylsilyl chloride | 2-(thieno[2,3-d]thiazolyl)magnesium bromide | THF | 2-(trimethylsilyl)thieno[2,3-d]thiazole |
Functional Group Interconversions (e.g., reduction of nitro groups, introduction of carbonyl functionalities)
Functional group interconversions are fundamental transformations in organic synthesis, allowing for the modification of existing functional groups to access a wider range of derivatives. For the thieno[2,3-d]thiazole scaffold, these transformations can be crucial for the synthesis of precursors or for the late-stage modification of complex molecules.
A key synthetic route to substituted thieno[2,3-d]thiazoles involves the reduction of a nitro group on a thiophene precursor. For example, the reduction of methyl 5-nitro-4-thiocyanatothiophene-3-carboxylate with iron powder in acetic acid leads to the formation of the corresponding aminothiophene, which spontaneously cyclizes to yield methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate in excellent yield. arkat-usa.org This reductive cyclization provides a versatile entry point to various 2-substituted thieno[2,3-d]thiazole derivatives.
The introduction of carbonyl functionalities can be achieved through methods such as Friedel-Crafts acylation or through the oxidation of alkyl substituents. While direct Friedel-Crafts acylation on the thieno[2,3-d]thiazole ring might be challenging due to the presence of multiple heteroatoms, acylation of activated thiophene precursors followed by cyclization is a viable strategy. For the related thieno[2,3-d]isothiazole system, a lithiation strategy followed by quenching with dimethylformamide has been employed to introduce an aldehyde group. researchgate.net
Table 3: Example of Functional Group Interconversion Leading to a Thieno[2,3-d]thiazole Derivative
| Starting Material | Reagents | Solvent | Product | Yield |
| Methyl 5-nitro-4-thiocyanatothiophene-3-carboxylate | Fe, AcOH | Acetic Acid | Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate | Excellent |
Radical-Based Functionalizations (e.g., Alkylations)
Radical-based functionalizations offer a complementary approach to traditional ionic reactions for the introduction of alkyl groups onto heteroaromatic systems. The Minisci reaction, a classic example of homolytic aromatic substitution, involves the addition of a nucleophilic radical to a protonated electron-deficient aromatic ring. This methodology has been expanded with the advent of photoredox catalysis, enabling the use of a broader range of radical precursors under mild reaction conditions.
Visible-light photoredox catalysis has also been employed for the alkylation of heteroaromatics using carboxylic acids as alkyl radical precursors. acs.orgnih.gov These methods are often characterized by their mild reaction conditions and high functional group tolerance, making them attractive for the late-stage functionalization of complex molecules.
Table 4: Plausible Radical Alkylation of a Thieno[2,3-d]thiazole Derivative
| Thieno[2,3-d]thiazole Derivative | Alkylating Agent | Catalyst/Promoter | Conditions | Product |
| This compound | Pivalic acid | AgNO3, (NH4)2S2O8 | Heat | 2-Bromo-x-tert-butylthieno[2,3-d]thiazole |
| Thieno[2,3-d]thiazole | Cyclohexanecarboxylic acid | Ru(bpy)3Cl2, Base | Visible light | 2-Cyclohexylthieno[2,3-d]thiazole |
Spectroscopic and Advanced Analytical Characterization of Thieno 2,3 D Thiazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbon atoms, facilitating the structural elucidation of complex molecules like 2-Bromothieno[2,3-d]thiazole.
The ¹H NMR spectrum of a thieno[2,3-d]thiazole (B11776972) derivative provides valuable insights into the electronic environment of the protons attached to the bicyclic ring system. For the parent thieno[2,3-d]thiazole, the protons on the thiophene (B33073) and thiazole (B1198619) rings exhibit characteristic chemical shifts. The introduction of a bromine atom at the 2-position of the thiazole ring in this compound is expected to significantly influence the chemical shifts of the remaining protons.
Due to the electron-withdrawing nature of the bromine atom, the proton at position 5 (H-5) and the proton at position 6 (H-6) on the thiophene ring would likely experience a downfield shift compared to the unsubstituted thieno[2,3-d]thiazole. The proton on the thiazole ring is absent in the 2-bromo derivative.
In a related compound, methyl this compound-6-carboxylate, the H-5 proton appears as a singlet at 8.21 ppm. The presence of the electron-withdrawing methyl carboxylate group at the 6-position further deshields this proton. For this compound, the chemical shifts of the thiophene protons are expected to be in the aromatic region, with their exact positions influenced by the electronic effects of the bromine atom and the fused thiazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-5 | ~ 7.5 - 8.0 | d |
| H-6 | ~ 7.2 - 7.7 | d |
Note: The predicted values are based on the analysis of related thieno[2,3-d]thiazole and bromothiazole derivatives. Actual values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of a molecule. In this compound, the chemical shifts of the carbon atoms are influenced by their hybridization, their position within the heterocyclic system, and the presence of the bromine substituent.
The carbon atom directly attached to the bromine (C-2) is expected to have a chemical shift significantly influenced by the halogen's electronegativity, though this can be a complex effect. The other carbon atoms of the thiazole and thiophene rings will also show characteristic shifts. For instance, in methyl this compound-6-carboxylate, the C-2 carbon resonates at approximately 139.5 ppm. The other ring carbons (C-3a, C-5, C-6, and C-6a) appear at 153.2, 132.9, 123.8, and 134.0 ppm, respectively. The presence of the substituent at C-6 influences these values. For the unsubstituted this compound, the chemical shifts would differ, but the relative order is expected to be similar.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~ 135 - 145 |
| C-3a | ~ 150 - 155 |
| C-5 | ~ 125 - 135 |
| C-6 | ~ 120 - 130 |
| C-6a | ~ 130 - 140 |
Note: These are estimated ranges based on data from substituted analogs and related heterocyclic systems.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the fused heterocyclic ring system. The C-H stretching vibrations of the thiophene ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected to appear in the 1600-1450 cm⁻¹ region. The presence of the C-Br bond will give rise to a characteristic stretching vibration at lower frequencies, typically in the range of 600-500 cm⁻¹. The C-S stretching vibrations from both the thiophene and thiazole rings are expected in the 800-600 cm⁻¹ region. In the related thieno[2,3-d]pyrimidin-4-one, C-H stretching is observed around 3100 cm⁻¹, and C=C stretching frequencies appear at 1662 and 1602 cm⁻¹ researchgate.net.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (thiophene) | ~ 3100 - 3000 |
| C=C / C=N stretching | ~ 1600 - 1450 |
| C-S stretching | ~ 800 - 600 |
| C-Br stretching | ~ 600 - 500 |
Note: These are expected ranges and the actual spectrum may show more complex patterns due to vibrational coupling.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns upon ionization. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of similar intensity.
The fragmentation of thiazole rings under electron impact is known to be specific and can aid in structure elucidation semanticscholar.org. The fragmentation of this compound is expected to involve the loss of the bromine atom, as well as cleavage of the heterocyclic rings. Common fragmentation pathways for alkyl halides include the loss of the halogen radical and the loss of hydrogen halide miamioh.edu. For bromobenzene, a prominent fragment is the phenyl cation formed by the loss of the bromine radical miamioh.edu. A similar loss of the bromine radical from the molecular ion of this compound would result in a thieno[2,3-d]thiazole cation. Further fragmentation could involve the cleavage of the thiophene or thiazole ring, leading to smaller charged fragments.
X-ray Diffraction (XRD) Techniques
X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound is not currently available in the searched literature, analysis of related structures provides valuable insights into the expected molecular geometry and crystal packing.
The X-ray crystal structure of 2,4-dibromothiazole (B130268) reveals a disordered structure with molecules oriented randomly st-andrews.ac.uk. In another example, the crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine shows that the benzothiazole (B30560) and chromene ring systems are nearly coplanar nih.gov. This suggests that the thieno[2,3-d]thiazole core of this compound is also likely to be a planar system.
The presence of the bromine atom can influence the crystal packing through halogen bonding, a non-covalent interaction between the halogen atom and a nucleophilic site on an adjacent molecule. In the crystal structure of 2,4-diacetyl-5-bromothiazole, the structure is dominated by both intramolecular and intermolecular halogen bonding st-andrews.ac.uk. Similar interactions could be expected in the crystal lattice of this compound, influencing its solid-state properties. The planarity of the fused ring system would likely lead to π-π stacking interactions between adjacent molecules in the crystal lattice.
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, which are fundamental to understanding its chemical reactivity and physical properties.
For heterocyclic systems related to thieno[2,3-d]thiazole, SCXRD has been instrumental in confirming molecular structures and understanding intermolecular interactions. For instance, the analysis of a novel hydrazone of a thieno[2,3-d]pyrimidine (B153573) derivative clubbed with ninhydrin (B49086) confirmed its structure and provided detailed crystallographic data. The compound was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com Similarly, the crystal structure of novel thieno[2,3-d]pyrimidines designed as potential inhibitors of phosphodiesterase 4 (PDE4) was elucidated, revealing detailed hydrogen bonding patterns and molecular arrangements within the crystal lattice. researchgate.net
In another example involving a fused heterocyclic system, the SCXRD analysis of 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comresearchgate.netnih.govtriazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazole provided precise data on its monoclinic crystal system and P21/n space group. mdpi.com This level of detail is crucial for structure-activity relationship (SAR) studies and for the rational design of new molecules with desired properties.
| Parameter | Value for Hydrazone of Thieno[2,3-d]pyrimidine mdpi.com |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.5312(3) |
| b (Å) | 11.0287(4) |
| c (Å) | 11.7589(4) |
| α (°) | 109.918(3) |
| β (°) | 96.118(3) |
| γ (°) | 106.669(3) |
| Volume (ų) | 1074.00(7) |
Powder X-ray Diffraction for Solid-State Morphology Analysis
Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the solid-state morphology of crystalline materials. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on polycrystalline powders. It is widely used to identify crystalline phases, determine unit cell dimensions, and assess sample purity.
In the characterization of novel heteroleptic complexes involving a benzothiazole-containing ligand, PXRD was used to determine the crystallographic structures and atomic spacing for the free ligand and its metal complexes. nih.gov This analysis provides valuable information on the changes in the solid-state packing upon complexation. The technique helps in distinguishing between different polymorphic forms of a compound, each of which can have distinct physical properties such as solubility and stability.
The data obtained from PXRD, such as the positions and intensities of the diffraction peaks, serve as a fingerprint for a specific crystalline phase. By comparing the experimental diffraction pattern to known patterns in databases or to patterns calculated from single-crystal data, the composition of a solid sample can be determined.
| Parameter | Value for a VO(II) Benzothiazole Complex nih.gov |
|---|---|
| Crystal System | Monoclinic |
| a (Å) | 10.270 |
| b (Å) | 16.142 |
| c (Å) | 12.871 |
| β (°) | 90.54 |
| Volume (ų) | 2131.2 |
| Crystallite Size (nm) | 31.22 |
Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Potentials)
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the electronic properties of thieno[2,3-d]thiazole systems. CV measures the current response of a compound to a linearly cycled potential sweep, providing information about its reduction and oxidation processes. From the resulting voltammogram, key parameters such as redox potentials can be determined, which are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
These energy levels are critical in determining the electronic behavior of the material, especially in applications like organic electronics (e.g., organic light-emitting diodes and solar cells). For example, a study on 2-Amino-4-(4-X-phenyl) thiazole derivatives used CV to investigate their reduction processes. researchgate.net The oxidation of the amino group present at the C2 position of the thiazole ring was also observed. researchgate.net In another study, the electrochemical properties of a novel benzothiazole-containing ligand and its copper(II) complex were investigated to understand the effect of complexation on the redox behavior. nih.gov The data from these studies are vital for designing molecules with tailored electronic properties for specific device applications.
Electronic Spectroscopy
Electronic spectroscopy encompasses techniques that study the interaction of electromagnetic radiation with matter, leading to transitions between electronic energy levels. For thieno[2,3-d]thiazole systems, UV-Visible absorption and fluorescence spectroscopy are particularly insightful.
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum provides information about the electronic transitions within a molecule. For conjugated systems like thieno[2,3-d]thiazoles, the spectra are typically characterized by intense absorptions corresponding to π → π* transitions.
Studies on various thiazole derivatives have shown distinct absorption bands. For instance, azo-thiazole derivatives exhibit multiple bands in the 293 to 477 nm range, which are attributed to π → π* transitions within the aromatic structure and intermolecular charge transfer (ICT) interactions. nih.gov The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity, a phenomenon known as solvatochromism. This sensitivity arises from the differential stabilization of the ground and excited states by the solvent. The analysis of these spectra helps in understanding the electronic structure and the nature of the electronic transitions, which is crucial for applications in dyes, sensors, and nonlinear optics. researchgate.net
| Compound | Solvent | λmax 1 (nm) (π → π) | λmax 2 (nm) (π → π) | λmax 3 (nm) (n → π*) |
|---|---|---|---|---|
| Azo-thiazole 3a | DMSO | 293 | 391 | 440 |
| DMF | 294 | 390 | 438 | |
| Azo-thiazole 3b | DMSO | 302 | 433 | 477 |
| DMF | 299 | 429 | 475 |
Fluorescence spectroscopy provides information about the photophysical properties of a molecule by measuring the light it emits after being electronically excited. This technique is highly sensitive to the molecular structure and its environment. Thiazole-containing compounds, such as the well-known dye Thiazole Orange, are known for their interesting fluorescent properties, often exhibiting a "turn-on" response where fluorescence is enhanced upon binding to a target or when intramolecular rotation is restricted. mdpi.com
For thieno[2,3-d]thiazole derivatives, fluorescence studies can reveal details about the excited state dynamics, quantum yield, and Stokes shift (the difference between the absorption and emission maxima). For example, a study on a thieno[3,2-d]thiazole derivative demonstrated its photoluminescence properties and how they change in the presence of an acid. researchgate.net Similarly, fluorescent naphtho[2,3-d]thiazole-4,9-diones have been synthesized and shown to exhibit fluorescence in both solution and the solid state, with emission maxima that are highly dependent on solvent polarity. mdpi.com This information is invaluable for the development of fluorescent probes, sensors, and imaging agents.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|---|
| 5a | Benzene (B151609) | 414 | 436 | 22 | 0.10 |
| DMSO | 432 | 532 | 100 | 0.01 | |
| 5b | Benzene | 482 | 619 | 137 | 0.01 |
| DMSO | 522 | 632 | 110 | 0.01 |
Theoretical and Computational Investigations of Thieno 2,3 D Thiazole Structures
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For a compound like 2-Bromothieno[2,3-d]thiazole, DFT calculations can provide valuable insights into its structural, electronic, and reactive characteristics. By solving the Kohn-Sham equations, DFT allows for the determination of the electron density and, consequently, the energy and other properties of the molecule.
Geometry Optimization and Conformational Analysis
The first step in the computational investigation of this compound is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. For the thieno[2,3-d]thiazole (B11776972) ring system, a planar geometry is generally expected due to the fused aromatic nature of the thiophene (B33073) and thiazole (B1198619) rings. In computational studies of related thieno-thiazolostilbenes, the most stable conformations were found to be those where all three scaffold subunits are coplanar, which facilitates efficient conjugation of π-electrons nih.gov.
Electronic Structure Analysis (e.g., HOMO and LUMO Energy Levels, Band Gaps)
The electronic structure of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The difference between these energies, the HOMO-LUMO gap (Egap), is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and lower stability.
In a study of various thiazole derivatives, the HOMO-LUMO gap was found to be significantly influenced by the nature and position of substituents asianpubs.orgresearchgate.net. For instance, the introduction of methyl groups was shown to decrease the energy gap, thereby increasing the reactivity of the thiazole system asianpubs.orgresearchgate.net. Conversely, electron-withdrawing groups can also modulate the band gap. In a series of non-fullerene acceptors, the presence of strongly electron-attracting nitro groups led to a reduction in the energy gap nih.gov. Given that bromine is an electron-withdrawing group, it is expected to lower the energy of both the HOMO and LUMO of the thieno[2,3-d]thiazole scaffold. The precise effect on the band gap would depend on the relative stabilization of the two orbitals.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thiazole | -9.468 | 3.348 | 12.816 |
| 2-Methyl Thiazole | -9.135 | 3.512 | 12.647 |
| 4-Methyl Thiazole | -9.117 | 3.508 | 12.625 |
| 2,4-Dimethyl Thiazole | -8.821 | 3.668 | 12.489 |
| 2,4,5-Trimethyl Thiazole | -8.592 | 3.758 | 12.350 |
This table presents calculated HOMO, LUMO, and energy gap values for thiazole and its methyl-substituted derivatives, illustrating the effect of substitution on these electronic properties. Data sourced from a study on the electronic structure of thiazole derivatives asianpubs.orgresearchgate.net.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, DFT could be employed to study various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions where the bromine atom is displaced.
Transition state theory provides a framework for understanding the kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate ucsb.edu. By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, which is crucial for predicting reaction rates. For example, in a study of the bromination of a nickel complex, DFT calculations were used to identify the transition geometry for the substitution of a C-B bond, with the calculated free energy of activation being consistent with experimental conditions rsc.org.
In the context of this compound, one could investigate its reactivity towards different nucleophiles. The fused electron-deficient thiazole ring would likely activate the C-Br bond towards nucleophilic attack. DFT calculations could model the approach of a nucleophile, the formation of an intermediate (if any), and the departure of the bromide ion, providing a detailed atomistic picture of the reaction pathway.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for the prediction of NMR chemical shifts nih.gov. This approach can be highly valuable in the structural elucidation of novel compounds like this compound. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental spectra to confirm the proposed structure.
The accuracy of DFT-predicted NMR shifts can be very high, often with mean absolute errors of less than 0.2 ppm for 1H and 1.0 ppm for 13C when appropriate functionals and basis sets are used nih.gov. For heterocyclic systems containing sulfur, such as thiophenes and thiazoles, the calculations can be more challenging. A study on the 13C NMR chemical shifts of 1,3,4-thiadiazoles noted that the presence of sulfur can lead to less satisfactory correlations between calculated and experimental values researchgate.net. Nevertheless, the predicted spectra are generally reliable enough to aid in the assignment of experimental peaks. For this compound, one would expect the carbon atom attached to the bromine to have a chemical shift in the range typical for bromo-substituted aromatic carbons. For comparison, the 13C NMR chemical shift for the carbon bearing the bromine atom in 2-(4-Bromophenyl)benzo[d]thiazole is observed at 123.4 ppm rsc.org.
Calculation of Molecular Electronic Properties (e.g., Hyperpolarizability)
The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties are of great interest for the development of materials with nonlinear optical (NLO) properties. DFT is a widely used method for calculating these electronic properties. Molecules with large hyperpolarizabilities are sought after for applications in technologies such as optical data storage and optical switching.
Organic molecules with extended π-conjugation and donor-acceptor character often exhibit significant NLO responses. In a study of thieno[2,3-d]thiazole derived dyes, it was shown that the presence of donor and acceptor groups linked by a conjugated bridge can lead to large first hyperpolarizabilities researchgate.net. The this compound system, with its fused aromatic rings, possesses a delocalized π-electron system. While the bromine atom is a weak deactivating group, the thieno[2,3-d]thiazole core can be functionalized with stronger donor and acceptor groups to enhance its NLO properties. DFT calculations can be used to predict the hyperpolarizability of this compound and to guide the design of new derivatives with improved NLO characteristics.
| Compound | ⟨α⟩ (esu) | βtotal (esu) | ⟨γ⟩ (esu) |
|---|---|---|---|
| DTS(FBTTh2)2R1 (Reference) | 2.336 × 10-22 | 1.89 × 10-28 | 2.19 × 10-32 |
| MSTD2 | 2.593 × 10-22 | 1.69 × 10-27 | 1.39 × 10-31 |
| MSTD7 | 3.485 × 10-22 | 1.34 × 10-26 | 3.66 × 10-31 |
This table displays the calculated linear polarizability (⟨α⟩), first hyperpolarizability (βtotal), and second-order hyperpolarizability (⟨γ⟩) for a reference non-fullerene acceptor and two of its derivatives, demonstrating the impact of molecular modification on NLO properties. Data sourced from a DFT study on DTS(FBTTh2)2-based derivatives nih.gov.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a popular and efficient method for studying the properties of electronically excited states rsc.org. TD-DFT allows for the calculation of excitation energies, which correspond to the absorption of light by a molecule, and other properties related to the excited state, such as oscillator strengths and excited-state geometries.
For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum. The calculated excitation energies and oscillator strengths would indicate the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. This information is crucial for understanding the photophysical behavior of the molecule and for applications in areas such as organic electronics and photovoltaics.
Furthermore, TD-DFT can be used to investigate the nature of the electronic transitions. By analyzing the molecular orbitals involved in a particular excitation, one can determine if it is a localized π-π* transition within the aromatic system or if it involves charge transfer character. In a study of coumarin-benzothiazole derivatives, TD-DFT was used to investigate the excited-state intramolecular proton transfer (ESIPT) mechanism, demonstrating the power of this method in understanding complex excited-state processes rsc.org. For this compound, TD-DFT could be used to explore its potential for fluorescence or phosphorescence by calculating the energies of the lowest singlet and triplet excited states.
Molecular Modeling and Simulation Studies
Theoretical and computational chemistry offer powerful tools to investigate the structural and electronic properties of molecules, providing insights that complement experimental data. In the study of thieno[2,3-d]thiazole derivatives, molecular modeling and simulation are instrumental in understanding their conformational preferences, stability, and reactivity. This section focuses on the application of these methods to elucidate the characteristics of this compound.
Conformational Analysis and Structural Optimization
Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its relationship to its properties. For a bicyclic system like this compound, the molecule is largely planar, but slight puckering or out-of-plane arrangements of the substituent atoms can occur. Structural optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy, which represents the most stable conformation of the molecule.
Computational methods, particularly quantum chemical calculations, are employed to perform these analyses. The process typically involves:
Initial Structure Generation: A starting geometry of the this compound molecule is built using molecular modeling software.
Geometry Optimization: This initial structure is then optimized using various algorithms, such as steepest descent or conjugate gradient methods, coupled with a chosen level of theory (e.g., a specific density functional in DFT). The goal is to find the coordinates of the atoms that result in the lowest potential energy.
Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies.
Studies on related thiazole-containing compounds have demonstrated the importance of such analyses. For instance, the conformational preferences of thiazole-amino acid residues have been investigated using Density Functional Theory (DFT), revealing that specific conformations are stabilized by intramolecular interactions like hydrogen bonds nih.govnih.gov. While this compound does not possess the same functional groups for hydrogen bonding, the principles of conformational analysis remain the same. The planarity and aromaticity of the fused ring system are expected to be the dominant factors in its conformational stability.
The structural parameters of the optimized geometry, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's shape. For this compound, the key parameters would be the C-S and C-N bond lengths within the thiazole ring, the C-C and C-S bonds in the thiophene ring, and the C-Br bond length.
Table 1: Predicted Structural Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.85 Å |
| C=N Bond Length | ~1.30 Å |
| Thiazole C-S Bond Length | ~1.75 Å |
| Thiophene C-S Bond Length | ~1.72 Å |
| Dihedral Angle (Br-C-C-S) | ~0° (indicating planarity) |
Note: These are illustrative values based on typical bond lengths in similar heterocyclic compounds and would be precisely determined through computational calculations.
First-Principles Theoretical Calculations
First-principles, or ab initio, theoretical calculations are based on the fundamental laws of quantum mechanics without the use of empirical parameters. Density Functional Theory (DFT) is a widely used first-principles method for studying the electronic structure of molecules. These calculations provide valuable information about molecular orbitals, charge distribution, and reactivity.
For this compound, DFT calculations can be used to determine several key electronic properties:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. Molecular modeling of new thieno[2,3-b]pyridine (B153569) derivatives using DFT has revealed low HOMO and LUMO energies, which are important for their biological activity .
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution in a molecule. It can be used to quantify the charges on individual atoms, providing a more detailed picture of the electronic structure than the MEP map alone.
Table 2: Predicted Electronic Properties of this compound from First-Principles Calculations (Illustrative)
| Property | Predicted Value/Observation |
|---|---|
| HOMO Energy | Negative value, indicating bound electrons |
| LUMO Energy | Less negative value than HOMO |
| HOMO-LUMO Gap | Several eV, indicating a stable molecule |
| Net Atomic Charge on Nitrogen | Negative |
| Net Atomic Charge on Bromine | Slightly negative |
Note: The specific values for these properties would be obtained from detailed DFT calculations.
Applications in Materials Science and Advanced Technologies
Organic Electronics and Optoelectronics
The field of organic electronics leverages the unique properties of carbon-based materials to create lightweight, flexible, and cost-effective electronic devices. Derivatives of 2-Bromothieno[2,3-d]thiazole are being explored for their potential to enhance the performance of various organic electronic components. Thiazole-based organic semiconductors, in general, have been the subject of intensive research due to their electron-accepting nature, which is beneficial for creating high-performance electronic devices nih.govsemanticscholar.org.
While direct applications of this compound in OLEDs are not extensively documented, its derivatives are promising candidates for emissive and charge-transporting layers. The thieno[2,3-d]thiazole (B11776972) scaffold can be incorporated into larger molecular structures to tune the emission color and improve the efficiency of OLEDs. For instance, 2,1,3-benzothiadiazole (B189464) (BT), a related heterocyclic acceptor unit, is widely used in the development of photoluminescent compounds for OLEDs researchgate.netpolyu.edu.hk. The synthesis of various polymers, small molecules, and metal complexes with BT and its derivatives has been reviewed, highlighting their importance in this field researchgate.net. The strong electron-withdrawing ability of such cores can enhance the electronic properties of the resulting materials researchgate.net.
Derivatives of this compound are actively being investigated for their use in various types of organic solar cells, including polymer solar cells, dye-sensitized solar cells, and perovskite solar cells. The electron-deficient nature of the thiazole (B1198619) ring makes it a valuable building block for constructing both donor and acceptor materials in OPVs nih.gov.
In the realm of Polymer Solar Cells (PSCs) , thiazole-containing polymers have shown great potential. For instance, two isomeric polymers, PBDT-oTz and PBDT-iTz, with different thiazolyl orientations on benzodithiophene, were synthesized and investigated. The PBDT-oTz-based device achieved a remarkable power conversion efficiency (PCE) of 15.02% nankai.edu.cn. Another study reported two wide band gap polymers, PBTz and PTzTz, which, when used in non-fullerene PSCs, showed PCEs of 8.76% and 10.63%, respectively rsc.org. These examples underscore the effectiveness of thiazole derivatives in high-performance polymer donors nankai.edu.cnd-nb.info.
The following table summarizes the performance of some thiazole-based polymers in organic solar cells:
| Polymer | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| PBDT-oTz | - | 15.02% | - | - | - |
| PBDT-iTz | - | 6.39% | - | - | - |
| PBTz | IT-4F | 8.76% | - | - | - |
| PTzTz | IT-4F | 10.63% | - | - | - |
The development of high-performance organic field-effect transistors (OFETs) relies on organic semiconductors with high charge carrier mobility and stability. Thieno[2,3-d]thiazole derivatives have emerged as promising candidates for the active layer in OFETs. For example, two new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives were synthesized and utilized as solution-processable organic semiconductors for OFETs, demonstrating p-channel behavior with hole mobility up to 0.005 cm²/Vs and a current on/off ratio higher than 10⁶ mdpi.com. Another study on thiazole-fused S,N-heteroacene step-ladder polymeric semiconductors also highlighted their potential for organic transistors rsc.org. The introduction of thiazole can influence the molecular packing and lower the optical band gap, which is crucial for charge transport rsc.org.
The performance of some thieno-thiazole based OFETs is detailed in the table below:
| Compound | Mobility (cm²/Vs) | On/Off Ratio |
| Benzo[b]thieno[2,3-d]thiophene derivative 1 | 0.005 | > 10⁶ |
| Benzo[b]thieno[2,3-d]thiophene derivative 2 | ~5 x 10⁻⁴ | - |
| TP-BT4T-TP | 0.0259 | > 10³ |
| TP-BT2TT-TP | 5.41 x 10⁻⁵ | - |
The fused heterocyclic structure of thieno[2,3-d]thiazole derivatives often imparts fluorescent properties, making them suitable for applications as fluorescent dyes and optical brighteners. For example, a novel benzo[d]thiazole derivative was synthesized and shown to function as a selective fluorescence chemosensor for Al³⁺ ions nih.gov. Another study reported the synthesis of fifteen benzothiazole-containing compounds that display fluorescence emissions in the range of 380 to 450 nm niscpr.res.inniscpr.res.inresearchgate.net. The development of fluorescent scaffolds by conjugating 1,2,3-triazole rings with aryl- or diarylthiazole systems has also been explored, with the resulting compounds exhibiting tunable optical properties urfu.ru.
Role as Ligands in Coordination Chemistry
The nitrogen and sulfur atoms within the thieno[2,3-d]thiazole ring system can act as coordination sites for metal ions, making these compounds valuable ligands in coordination chemistry. Thiazole-derived compounds have shown great potential in this area, although specific studies on this compound as a ligand are limited. The coordination chemistry of thiazoles, isothiazoles, and thiadiazoles has been reviewed, highlighting their versatility as polyfunctional heterocyclic ligands researchgate.netresearchgate.net. These ligands can be used to construct metal complexes with interesting properties for applications in catalysis, light-harvesting, and the production of light-emitting diodes researchgate.netresearchgate.net.
Intermediates in Fine Chemical Synthesis
Perhaps the most significant role of this compound is as an intermediate in the synthesis of more complex molecules for various applications, including dyes and agrochemicals. The bromo-substituent provides a reactive handle for cross-coupling reactions, such as the Suzuki and Stille reactions, allowing for the introduction of various functional groups.
For instance, the synthesis of thieno[2,3-d]thiazole derived dyes with potential applications in nonlinear optics has been reported researchgate.net. The synthesis of various thiophene-based azo dyes has also been a subject of interest, with these dyes finding applications in dyeing a wide variety of fibers sapub.org. In the field of agrochemicals, thiazole derivatives have been widely applied researchgate.net. Research into the synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants further illustrates the importance of this chemical scaffold in fine chemical synthesis researchgate.net. The synthesis of novel thiazole derivatives for various biological applications, such as anti-inflammatory agents and PI3K/mTOR dual inhibitors, also often starts from brominated thiazole precursors nih.govnih.gov.
Q & A
Basic: What are the standard synthetic routes for preparing 2-Bromothieno[2,3-d]thiazole, and what key reaction parameters influence yield and purity?
Methodological Answer:
Synthesis typically involves bromination of the parent thieno[2,3-d]thiazole scaffold. Key steps include:
- Bromination Conditions : Use of brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to avoid over-bromination .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity, while dichloromethane minimizes side reactions .
- Catalysts : Lewis acids (e.g., FeCl₃) or radical initiators (e.g., AIBN) improve regioselectivity .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield optimization requires monitoring reaction time and stoichiometry .
Basic: How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic peaks:
- IR Spectroscopy : Confirm C-Br stretching (500–600 cm⁻¹) and thiazole ring vibrations (C=N at 1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic pattern for bromine .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and Br percentages to confirm purity .
Advanced: What strategies optimize regioselective bromination of thieno[2,3-d]thiazole derivatives?
Methodological Answer:
- Electronic Effects : Bromine preferentially substitutes at electron-rich positions (e.g., C2 in thieno-thiazole due to sulfur/nitrogen conjugation) .
- Directed Bromination : Use directing groups (e.g., –NH₂ or –OCH₃) to steer bromine to specific sites .
- Steric Control : Bulky substituents near reactive sites block undesired positions .
- Computational Pre-screening : DFT calculations predict reactive sites based on frontier molecular orbitals .
Advanced: How does the bromine substituent influence this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effect : Bromine enhances electrophilicity at C2, facilitating Suzuki-Miyaura coupling with aryl boronic acids .
- Buchwald-Hartwig Amination : Bromine acts as a leaving group for Pd-catalyzed C–N bond formation .
- Competing Pathways : Bromine may participate in unintended eliminations; use mild bases (K₂CO₃) and low temperatures to suppress side reactions .
Basic: What in vitro assays evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2) .
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits .
Standardize protocols with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
Advanced: How can molecular docking predict interactions between this compound derivatives and biological targets?
Methodological Answer:
- Target Selection : Prioritize validated targets (e.g., EGFR for anticancer activity or COX-2 for anti-inflammatory effects) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand/rigid receptor settings .
- Pose Validation : Compare docking poses with crystallographic data (e.g., PDB IDs 1M17 for COX-2) .
- Binding Energy Analysis : Correlate ΔG values with experimental IC₅₀ to refine SAR .
Advanced: How should researchers address discrepancies in reported biological activities of thieno[2,3-d]thiazole derivatives?
Methodological Answer:
- Assay Variability : Standardize cell lines, culture conditions, and incubation times across studies .
- Substituent Effects : Compare derivatives with identical substituents but varying bromine positions .
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target engagement .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
